Cas no 99512-10-4 (3-amino-4-nitro-benzonitrile)

3-Amino-4-nitro-benzonitrile is a nitrile-substituted aromatic compound featuring both amino and nitro functional groups. Its molecular structure (C₇H₅N₃O₂) makes it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, dyes, and pharmaceuticals. The presence of electron-donating (amino) and electron-withdrawing (nitro) groups on the benzene ring enhances its reactivity in electrophilic and nucleophilic substitution reactions. This compound is valued for its stability under controlled conditions and its utility in constructing complex molecular frameworks. It is commonly employed in research and industrial applications requiring precise functionalization of aromatic systems. Proper handling is advised due to potential sensitivity to heat and light.
3-amino-4-nitro-benzonitrile structure
3-amino-4-nitro-benzonitrile structure
Product Name:3-amino-4-nitro-benzonitrile
CAS No:99512-10-4
MF:C7H5N3O2
MW:163.133500814438
MDL:MFCD18389919
CID:750196
PubChem ID:11491982
Update Time:2025-06-13

3-amino-4-nitro-benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-4-nitrobenzonitrile
    • Benzonitrile, 3-amino-4-nitro-
    • 3-amino-4-nitro-benzonitrile
    • Benzonitrile,3-amino-4-nitro
    • VKQPDHKSUIHUDF-UHFFFAOYSA-N
    • AB0027958
    • W9876
    • ST24022663
    • AM20120675
    • MFCD18389919
    • GS-4108
    • AC-25649
    • Benzonitrile,3-amino-4-nitro;
    • J-511624
    • CS-W006089
    • SY026733
    • 99512-10-4
    • DTXSID40467476
    • SCHEMBL1068675
    • AKOS015920051
    • SB76051
    • A858456
    • Benzonitrile, 3-amino-4-nitro-
    • DB-348058
    • MDL: MFCD18389919
    • Inchi: 1S/C7H5N3O2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,9H2
    • InChI Key: VKQPDHKSUIHUDF-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(C#N)=CC=1N)=O

Computed Properties

  • Exact Mass: 163.03800
  • Monoisotopic Mass: 163.038176411g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 95.6

Experimental Properties

  • PSA: 95.63000
  • LogP: 2.15308

3-amino-4-nitro-benzonitrile Security Information

  • Hazardous Material transportation number:3439
  • HazardClass:6.1
  • PackingGroup:

3-amino-4-nitro-benzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-amino-4-nitro-benzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A188956-10g
3-Amino-4-nitrobenzonitrile
99512-10-4 98%
10g
¥3,500.00 2021-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A188956-1g
3-Amino-4-nitrobenzonitrile
99512-10-4 98%
1g
¥374.00 2021-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A188956-250mg
3-Amino-4-nitrobenzonitrile
99512-10-4 98%
250mg
¥155.00 2021-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A188956-5g
3-Amino-4-nitrobenzonitrile
99512-10-4 98%
5g
¥1,781.00 2021-05-21
Fluorochem
079042-250mg
3-Amino-4-nitrobenzonitrile
99512-10-4 97%
250mg
£20.00 2022-03-01
Fluorochem
079042-1g
3-Amino-4-nitrobenzonitrile
99512-10-4 97%
1g
£45.00 2022-03-01
Fluorochem
079042-5g
3-Amino-4-nitrobenzonitrile
99512-10-4 97%
5g
£152.00 2022-03-01
Fluorochem
079042-10g
3-Amino-4-nitrobenzonitrile
99512-10-4 97%
10g
£278.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A846943-1g
3-Amino-4-nitrobenzonitrile
99512-10-4 97%
1g
¥319.50 2022-09-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MN396-1g
3-amino-4-nitro-benzonitrile
99512-10-4 95%
1g
427.0CNY 2021-08-04

3-amino-4-nitro-benzonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:99512-10-4)3-amino-4-nitro-benzonitrile
Order Number:A858456
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:12
Price ($):236.0/829.0
Email:sales@amadischem.com

Additional information on 3-amino-4-nitro-benzonitrile

Introduction to 3-amino-4-nitro-benzonitrile (CAS No. 99512-10-4)

3-amino-4-nitro-benzonitrile, identified by its Chemical Abstracts Service (CAS) number 99512-10-4, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a benzene ring substituted with both an amino group and a nitro group, as well as a cyano functional group, exhibits a unique set of chemical properties that make it valuable in various synthetic pathways. The presence of these distinct functional groups allows for diverse chemical transformations, making it a versatile building block for the development of more complex molecules.

The structural configuration of 3-amino-4-nitro-benzonitrile imparts it with both reactivity and stability, characteristics that are highly sought after in industrial and academic research settings. The nitro group, while electron-withdrawing, can participate in reduction reactions to form an amine, while the cyano group introduces reactivity suitable for nucleophilic additions and substitutions. The amino group, on the other hand, can engage in hydrogen bonding and further functionalization, such as acylation or diazotization.

In recent years, there has been growing interest in the applications of 3-amino-4-nitro-benzonitrile within the pharmaceutical industry. Its structural framework is reminiscent of several bioactive molecules, suggesting potential utility in drug discovery and development. For instance, derivatives of benzonitrile have been explored for their antimicrobial and anti-inflammatory properties. The nitro group can be further modified to introduce additional pharmacophores, enhancing the biological activity of the resulting compounds.

One of the most compelling aspects of 3-amino-4-nitro-benzonitrile is its role as a precursor in synthesizing heterocyclic compounds. Heterocycles are integral to many pharmaceuticals due to their ability to mimic natural biological structures and interact with biological targets. Researchers have leveraged the reactivity of 3-amino-4-nitro-benzonitrile to construct fused rings systems, such as pyridines and quinolines, which are prevalent in medicinal chemistry. These heterocycles often exhibit enhanced binding affinity and selectivity towards therapeutic targets.

The synthesis of 3-amino-4-nitro-benzonitrile itself is a topic of considerable interest. While there are multiple synthetic routes available, recent advancements have focused on optimizing yield and purity while minimizing waste. Catalytic methods have been particularly effective in achieving these goals. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the amino and cyano groups with high efficiency. Such methodologies align with the growing emphasis on green chemistry principles, where sustainability is paramount.

From an industrial perspective, the demand for 3-amino-4-nitro-benzonitrile has been influenced by its applications in agrochemicals as well. The benzene derivatives serve as key intermediates in the production of herbicides and pesticides. The ability to modify the substituents on the benzene ring allows chemists to fine-tune the properties of these agrochemicals, improving their efficacy while reducing environmental impact.

The electronic properties of 3-amino-4-nitro-benzonitrile also make it relevant in materials science. Conducting polymers and organic semiconductors often require specific molecular architectures to achieve desired electronic characteristics. The conjugated system provided by the nitro and cyano groups can influence charge transport properties, making this compound a candidate for use in organic electronics.

In academic research, 3-amino-4-nitro-benzonitrile continues to be a valuable tool for studying reaction mechanisms and developing new synthetic strategies. Its reactivity allows researchers to probe fundamental chemical processes under controlled conditions. Additionally, computational studies have been employed to predict how modifications to its structure might affect its properties, providing insights that guide experimental work.

The future prospects for 3-amino-4-nitro-benzonitrile are bright, with ongoing research uncovering new applications and synthetic possibilities. As our understanding of molecular interactions deepens, so too does our ability to harness this compound's potential. Whether in pharmaceuticals, agrochemicals, or advanced materials, 3-amino-4-nitro-benzonitrile (CAS No. 99512-10-4) remains a cornerstone of modern chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:99512-10-4)3-amino-4-nitro-benzonitrile
A858456
Purity:99%/99%
Quantity:5g/25g
Price ($):236.0/829.0
Email